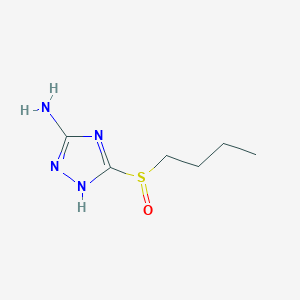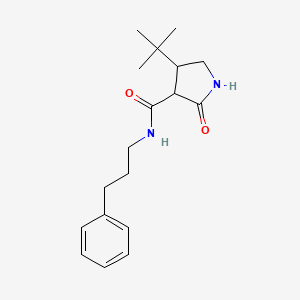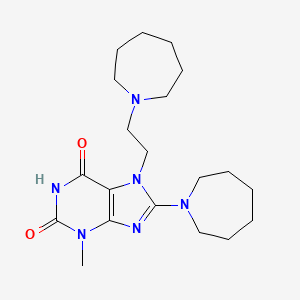
3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability of the compound .Applications De Recherche Scientifique
1,2,4-Triazole derivatives are recognized for their significant role in various scientific applications, including agricultural, pharmaceutical, and material science fields. These compounds, including the specific 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine, have been utilized in producing agricultural products, dyes, high-energy materials, and pharmaceuticals due to their unique chemical properties and biological activities.
Pharmaceutical Applications
In pharmaceutical research, 1,2,4-triazole derivatives have been explored for their potential in developing new medications. These compounds exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The structural versatility of 1,2,4-triazoles allows for the synthesis of various drugs with targeted properties, demonstrating their significant contribution to medical advancements and therapeutic applications (Nazarov et al., 2021).
Agricultural Applications
1,2,4-Triazole derivatives also play a crucial role in agriculture, particularly in the production of plant protection products. These substances have been effectively used in manufacturing various insecticides, fungicides, and plant growth regulators. The ability of 1,2,4-triazoles to enhance agricultural productivity and protect crops from pests highlights their significance in supporting sustainable farming practices and ensuring food security (Nazarov et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-butylsulfinyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4OS/c1-2-3-4-12(11)6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWBYIFARHECNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)



![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)


![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)